molecular formula C5H10ClNO B1459877 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1860028-23-4

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride

Cat. No. B1459877
CAS RN: 1860028-23-4
M. Wt: 135.59 g/mol
InChI Key: AYUSQPYENICWNH-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride, also known as 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride, is a bicyclic compound with a heterocyclic nucleus . It has a molecular weight of 135.59 . The compound is solid in physical form and is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C5H10ClNO . The InChI code for the compound is 1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 135.59 . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characteristics

Research has highlighted the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a closely related compound, as a novel morpholine-based building block. This synthesis is significant because it utilizes inexpensive starting materials and straightforward chemistry, making it accessible for various applications in medicinal chemistry research. The bridged bicyclic morpholine structure is particularly interesting as a morpholine isostere due to its achiral nature and similar lipophilicity to that of morpholine, which is based on the cLogP of a derived analogue. The synthesis process begins with cost-effective starting materials and involves a seven-step sequence that is noteworthy for its simplicity and practicality (Walker, Eklov, & Bedore, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to act as a morpholine isostere, which means it can mimic the properties of morpholine in biochemical systems . This interaction is crucial for the development of enzyme inhibitors and other therapeutic agents. The nature of these interactions often involves binding to the active site of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating them, depending on the context . These binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature, but its stability can be influenced by various factors such as pH and temperature . Over time, degradation products may form, which can have different biochemical properties compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is continuously present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and influencing cellular processes . At high doses, it can cause toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it interacts with transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production.

properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSQPYENICWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1860028-23-4
Record name 3-Oxa-6-azabicyclo[3.1.1]heptane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
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